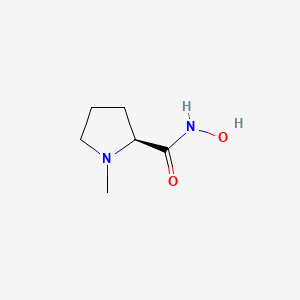
Ethyl 2-(Diethoxyphosporyl)-2-hydroxyacetate
Overview
Description
Ethyl 2-(Diethoxyphosporyl)-2-hydroxyacetate is an organophosphorus compound with the molecular formula C8H17O5P. It is a clear liquid with a slight solubility in water and is primarily used as an intermediate in organic synthesis. This compound is known for its role in various chemical reactions, particularly in the synthesis of other organophosphorus compounds.
Mechanism of Action
- Primary Targets : Triethyl phosphonoacetate is a Wittig-Horner reagent that condenses with various aldehydes and ketones to form acrylates .
- Role : It serves as a precursor in chemical reactions, particularly the Horner-Wadsworth-Emmons reaction, intramolecular Heck-type cyclization, and isomerization reactions. Additionally, it plays a crucial role in the synthesis of natural compounds, vitamins, and pharmaceuticals .
- Triethyl phosphonoacetate participates in the Horner-Wadsworth-Emmons reaction, where it reacts with carbonyl compounds (aldehydes or ketones) to form α,β-unsaturated esters (acrylates). This reaction involves the formation of a phosphonate ylide intermediate, which subsequently reacts with the carbonyl compound to yield the desired product .
- The Horner-Wadsworth-Emmons reaction is a key pathway for the synthesis of α,β-unsaturated esters. It allows the introduction of a double bond into the carbon chain of the carbonyl compound, leading to the formation of acrylates .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics (ADME Properties)
Biochemical Analysis
Biochemical Properties
It is known that this compound can be added dropwise to sodium methoxide solution to prepare a phosphonate anion . It has an acidic proton that can easily be abstracted by a weak base
Molecular Mechanism
It is known that it can exert its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 2-(Diethoxyphosporyl)-2-hydroxyacetate is typically synthesized through the Arbuzov reaction, which involves the reaction of triethyl phosphite with ethyl bromoacetate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
(C2H5O)3P+BrCH2CO2C2H5→(C2H5O)2P(O)CH2CO2C2H5+C2H5Br
Industrial Production Methods: In industrial settings, the production of this compound involves the use of large-scale reactors and continuous flow processes. The reaction is typically conducted at elevated temperatures and pressures to maximize yield and efficiency. The product is then purified through distillation and other separation techniques to obtain a high-purity compound .
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-(Diethoxyphosporyl)-2-hydroxyacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acids.
Reduction: Reduction reactions can convert it into phosphonates.
Substitution: It can participate in nucleophilic substitution reactions, where the ethoxy groups are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly employed.
Major Products:
Oxidation: Phosphonic acids.
Reduction: Phosphonates.
Substitution: Various substituted phosphonates depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-(Diethoxyphosporyl)-2-hydroxyacetate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in the Horner-Wadsworth-Emmons reaction, which is essential for the synthesis of alkenes.
Biology: The compound is used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: It serves as an intermediate in the production of drugs and other therapeutic agents.
Industry: The compound is utilized in the manufacture of flame retardants, plasticizers, and other industrial chemicals
Comparison with Similar Compounds
Ethyl 2-(Diethoxyphosporyl)-2-hydroxyacetate can be compared with other similar organophosphorus compounds:
Triethyl phosphonoacetate: Similar in structure but lacks the hydroxyl group.
Diethyl benzylphosphonate: Contains a benzyl group instead of the ethyl group.
Thiazolyl α-aminophosphonates: These compounds have a thiazole ring and exhibit different biological activities.
Uniqueness: this compound is unique due to its hydroxyl group, which imparts different reactivity and properties compared to other similar compounds .
Properties
IUPAC Name |
ethyl 2-diethoxyphosphoryl-2-hydroxyacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17O6P/c1-4-12-7(9)8(10)15(11,13-5-2)14-6-3/h8,10H,4-6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDVCTWZZBWHUEB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(O)P(=O)(OCC)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17O6P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40661957 | |
| Record name | Ethyl (diethoxyphosphoryl)(hydroxy)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40661957 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
162246-79-9 | |
| Record name | Ethyl 2-(diethoxyphosphinyl)-2-hydroxyacetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=162246-79-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl (diethoxyphosphoryl)(hydroxy)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40661957 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


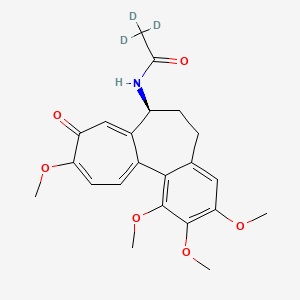
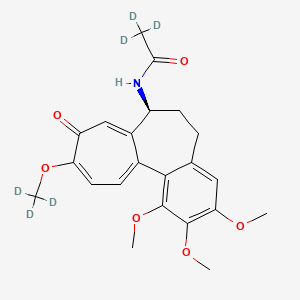
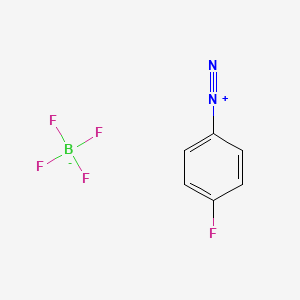
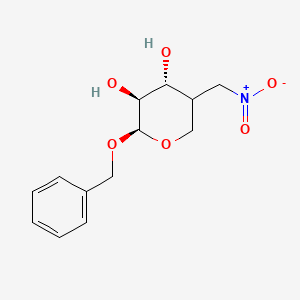

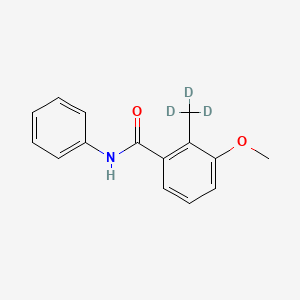
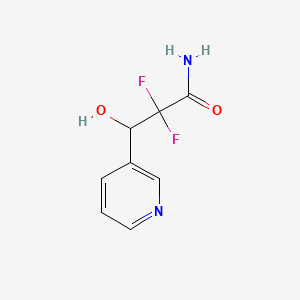
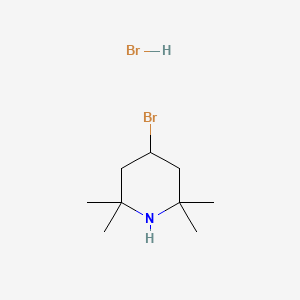
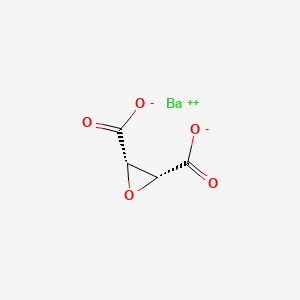
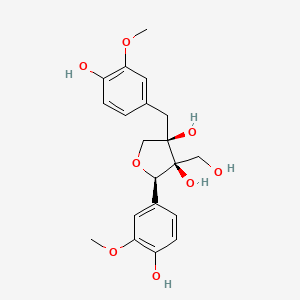
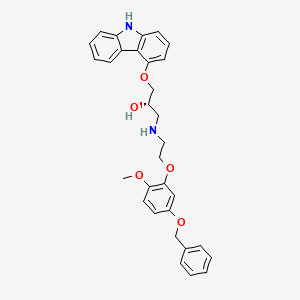

![3-[[[2-[(Diaminomethylene]amino-4-thiazolyl]thio]propionitrile-13C3](/img/structure/B562024.png)
